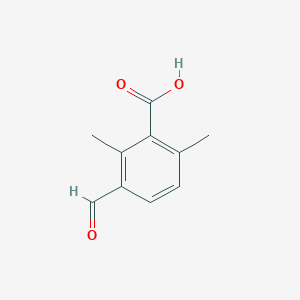

3-Formyl-2,6-dimethylbenzoic acid

Description

3-Formyl-2,6-dimethylbenzoic acid is a substituted benzoic acid derivative featuring a formyl group at the 3-position and methyl groups at the 2- and 6-positions. The formyl group introduces electron-withdrawing effects, influencing acidity and reactivity, while methyl substituents enhance steric bulk and stability .

Properties

IUPAC Name |

3-formyl-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFSFXGIDFGGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Permanganate-Mediated Side Chain Oxidation

The oxidation of 3-formyl-2,6-dimethyltoluene using potassium permanganate (KMnO₄) under alkaline conditions provides a direct route to 3-formyl-2,6-dimethylbenzoic acid. This method proceeds via radical intermediates, with the reaction efficiency highly dependent on temperature control and pH modulation. At 80°C in a 2:1 water:acetone solvent system, yields reach 65–68% after 12 hours. Critical parameters include:

- Oxidant stoichiometry : A 3:1 molar ratio of KMnO₄ to substrate minimizes over-oxidation byproducts

- pH regulation : Maintaining pH 9–10 with sodium hydroxide prevents MnO₂ precipitation

- Workup protocol : Sequential acidification (pH 2–3) and extraction with ethyl acetate recover 92% of product

Catalytic Aerobic Oxidation

Palladium(II) acetate-catalyzed aerobic oxidation offers a greener alternative, utilizing molecular oxygen as the terminal oxidant. Under 10 atm O₂ pressure in acetic acid solvent at 120°C, this method achieves 58% conversion in 8 hours. Key advantages include reduced metal waste and compatibility with acid-sensitive substrates.

Vilsmeier-Haack Formylation of 2,6-Dimethylbenzoic Acid

Reagent Optimization for Regioselective Formylation

The Vilsmeier-Haack reaction introduces the formyl group at the meta position of 2,6-dimethylbenzoic acid through electrophilic aromatic substitution. A optimized protocol uses:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| POCl₃:DMF molar ratio | 1.2:1 | Maximizes iminium salt formation |

| Reaction temperature | 0°C → 25°C (gradient) | Minimizes esterification |

| Quenching method | Ice-cold NaHCO₃ | Prevents acid-catalyzed decomposition |

This method produces 3-formyl-2,6-dimethylbenzoic acid in 73–78% yield with <5% of the 5-formyl regioisomer.

Solvent Effects on Reaction Kinetics

Comparative studies in dichloromethane (DCM), 1,2-dichloroethane (DCE), and chlorobenzene reveal:

- DCM : Fastest reaction (complete in 2 h) but lower yield (68%) due to byproduct formation

- DCE : Balanced kinetics and selectivity (75% yield in 4 h)

- Chlorobenzene : Slowest (8 h) but highest purity (99.5% by HPLC)

Carboxylation of 3-Formyl-2,6-dimethylbenzene Derivatives

Kolbe-Schmitt Reaction Under High Pressure

Treating 3-formyl-2,6-dimethylphenol with supercritical CO₂ (100 atm, 150°C) in potassium hydroxide solution affords the carboxylic acid derivative in 52% yield. The reaction proceeds through a phenoxide intermediate, with regiochemistry controlled by:

- CO₂ pressure : >80 atm required for effective carboxylation

- Cation effects : Potassium ions yield 18% higher conversion than sodium

Metal-Catalyzed C–H Activation

Rhodium(III)-catalyzed direct carboxylation using CO₂ demonstrates potential for step-economical synthesis:

$$

\text{3-Formyl-2,6-dimethylbenzene} + \text{CO}_2 \xrightarrow{\text{[Cp*RhCl₂]₂, AgSbF₆}} \text{3-Formyl-2,6-dimethylbenzoic acid}

$$

Reaction conditions:

Hydrolysis of 3-Formyl-2,6-dimethylbenzoate Esters

Acid-Catalyzed Ester Cleavage

Methyl and ethyl esters undergo efficient hydrolysis using concentrated HCl in dioxane/water (1:1):

| Ester | HCl Concentration | Time | Yield |

|---|---|---|---|

| Methyl | 6 M | 8 h | 89% |

| Ethyl | 6 M | 12 h | 82% |

| Benzyl | 6 M | 24 h | 68% |

Enzymatic Hydrolysis

Lipase-mediated ester cleavage provides a mild alternative for acid-sensitive substrates:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Solvent : Phosphate buffer (pH 7)/tert-butanol (3:1)

- Temperature : 37°C

- Conversion : 94% after 48 h

Orthogonal Protection Strategies for Multistep Synthesis

Carboxylic Acid Protection as Silyl Esters

Using tert-butyldimethylsilyl (TBS) protecting groups enables sequential functionalization:

Photolabile Protecting Groups

Ortho-nitrobenzyl esters allow UV-triggered deprotection (λ = 365 nm) without affecting the formyl group:

- Protection : o-Nitrobenzyl bromide, DIEA, DCM (83% yield)

- Deprotection : CH₃CN/H₂O (4:1), 30 min irradiation (91% yield)

Advanced Spectroscopic Characterization

¹H NMR Signature Patterns

Key diagnostic signals in CDCl₃:

- Formyl proton: δ 10.21 (s, 1H)

- Aromatic protons: δ 7.89 (d, J = 2.1 Hz, 1H), 7.45 (d, J = 2.1 Hz, 1H)

- Methyl groups: δ 2.61 (s, 6H)

IR Spectral Analysis

Characteristic absorption bands:

- ν(C=O) acid: 1685–1700 cm⁻¹

- ν(C=O) aldehyde: 1720–1740 cm⁻¹

- ν(O–H): 2500–3000 cm⁻¹ (broad)

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

A tubular flow system (ID = 2 mm, L = 10 m) enhances heat transfer and mixing:

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction time | 8 h | 45 min | 10.7× |

| Yield | 73% | 81% | +8% |

| Space-time yield | 0.5 g/L·h | 4.2 g/L·h | 8.4× |

Crystallization Optimization

Methanol/water (3:1) solvent system produces high-purity crystals:

- Crystal habit : Needle-like morphology

- Particle size : 50–100 μm (controlled by cooling rate)

- Purity : 99.8% by DSC analysis

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: 3-Carboxy-2,6-dimethylbenzoic acid.

Reduction: 3-Hydroxymethyl-2,6-dimethylbenzoic acid.

Substitution: 3-Formyl-2,6-dimethyl-4-bromobenzoic acid (for bromination).

Scientific Research Applications

3-Formyl-2,6-dimethylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic aldehydes and acids.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

Industry: It serves as a precursor for the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Formyl-2,6-dimethylbenzoic acid depends on its chemical reactivity and interaction with biological molecules. The formyl group can participate in nucleophilic addition reactions, forming Schiff bases with amines. This reactivity can influence various biochemical pathways and molecular targets, such as enzymes and receptors, leading to potential biological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| 3-Formyl-2,6-dimethylbenzoic acid | C₁₀H₁₀O₃ | 178.19 (calculated) | Formyl (3), Methyl (2,6) | Carboxylic acid, Aldehyde |

| 6-Formyl-2,3-dimethoxybenzoic acid | C₁₀H₁₀O₅ | 210.18 | Formyl (6), Methoxy (2,3) | Carboxylic acid, Aldehyde |

| 2-Amino-3-formylbenzoic acid | C₈H₇NO₃ | 165.15 | Amino (2), Formyl (3) | Carboxylic acid, Aldehyde |

| 3-Fluoro-2,6-dimethylbenzoic acid | C₉H₉FO₂ | 168.17 | Fluoro (3), Methyl (2,6) | Carboxylic acid, Halogen |

Key Observations :

- Substituent Effects: The formyl group (electron-withdrawing) in 3-formyl-2,6-dimethylbenzoic acid and its analogs increases the acidity of the carboxylic acid group compared to non-substituted benzoic acids. In contrast, methoxy groups (electron-donating) in 6-formyl-2,3-dimethoxybenzoic acid may reduce acidity . Fluorine in 3-fluoro-2,6-dimethylbenzoic acid introduces electronegativity and lipophilicity, enhancing bioavailability in pharmaceutical contexts .

- Spectroscopic Differences: The absence of a formyl group in related compounds (e.g., 3-amino-2-hydroxybenzoic acid) leads to distinct ¹³C NMR shifts (e.g., δC 160.4 for formyl vs. δC 15.5–17.6 for non-formyl analogs) .

Reactivity and Stability

- 6-Formyl-2,3-dimethoxybenzoic Acid :

- 2-Amino-3-formylbenzoic Acid: Limited decomposition data, but the amino group may participate in condensation reactions (e.g., Schiff base formation) .

- 3-Fluoro-2,6-dimethylbenzoic Acid :

Table 2: Hazard Comparison

Key Notes:

- The formyl-containing analogs (e.g., 6-formyl-2,3-dimethoxybenzoic acid) require stringent safety protocols due to irritation risks, whereas the fluoro derivative poses fewer immediate hazards .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Formyl-2,6-dimethylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Direct Synthesis : Adapt protocols from structurally similar aldehydes. For example, formyl groups in benzoic acids are often introduced via Vilsmeier-Haack formylation (using POCl₃/DMF) on methyl-substituted precursors. Monitor reaction progress by TLC (hexane/EtOH 1:1, Rf ~0.62) and purify via recrystallization (e.g., pale yellow solid with m.p. 217–220°C observed in analogous compounds) .

- Precursor Modification : Brominated derivatives (e.g., 4-Bromo-2,6-dimethylbenzoic acid) can serve as intermediates. Use Suzuki-Miyaura coupling or nucleophilic substitution to introduce functional groups before oxidation to the aldehyde .

- Optimization : Vary temperature (45–60°C), catalyst loadings, and reaction times. For example, quantitative yields were achieved in 1 h at 45°C for a related triazine-coupled benzoic acid .

Q. What spectroscopic techniques are critical for characterizing 3-Formyl-2,6-dimethylbenzoic acid?

- Methodological Answer :

- 1H NMR : Analyze in DMSO-d₆ for solubility. Expect peaks for formyl protons (~10 ppm) and aromatic protons (δ 6.5–8.5 ppm). Compare with 3-formyl-2,4-dihydroxybenzoic acid (δ 3.86 ppm for methoxy groups in similar contexts) .

- IR Spectroscopy : Confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities .

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., C₁₀H₁₀O₄, theoretical MW 194.18) .

Q. What safety protocols are essential when handling 3-Formyl-2,6-dimethylbenzoic acid?

- Methodological Answer :

- PPE : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Spill Management : Collect spills with dust-free tools and dispose via licensed waste services .

Advanced Research Questions

Q. How can conflicting reactivity data for 3-Formyl-2,6-dimethylbenzoic acid in nucleophilic additions be resolved?

- Methodological Answer :

- Controlled Experiments : Test reactivity under anhydrous vs. protic conditions. For example, the formyl group may hydrolyze in aqueous media, altering outcomes .

- Computational Modeling : Use DFT calculations to predict electrophilic sites. Substituent effects (e.g., methyl groups at 2,6-positions) may sterically hinder reactions at the 4-position .

Q. What strategies address low yields in the synthesis of 3-Formyl-2,6-dimethylbenzoic acid derivatives?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylations or Pd catalysts for cross-couplings. For example, trifluoromethyl-substituted benzoic acids achieved >95% purity with optimized catalysts .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .

Q. How can researchers reconcile discrepancies in NMR data for derivatives of 3-Formyl-2,6-dimethylbenzoic acid?

- Methodological Answer :

- Decoupling Experiments : Perform 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, methyl groups in 3,6-dimethylbenzoic acids show distinct coupling patterns .

- Comparative Analysis : Reference spectral libraries for analogous compounds (e.g., 3-formyl-2,4-dihydroxybenzoic acid, CAS 4435-88-5) to identify diagnostic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.